molecular formula C15H19NO7 B1377927 Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine CAS No. 1134768-34-5

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine

Cat. No.: B1377927
CAS No.: 1134768-34-5
M. Wt: 325.31 g/mol
InChI Key: BJQJOBNEPFXROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is a biochemical compound used primarily in proteomics research. It has the molecular formula C15H19NO7 and a molecular weight of 325.32 . This compound is known for its unique structure, which includes a benzo[1,3]dioxole group, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The reaction conditions often require the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as catalysts, with cesium carbonate as the base .

Industrial Production Methods

While specific industrial production methods for Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism by which Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine exerts its effects involves its interaction with specific molecular targets. The benzo[1,3]dioxole group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)alanine
  • Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)glycine

Uniqueness

Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine is unique due to its specific structural configuration, which includes a benzo[1,3]dioxole group attached to the serine molecule. This configuration imparts distinct chemical properties and reactivity, making it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-15(2,3)23-14(20)16-11(13(18)19)12(17)8-4-5-9-10(6-8)22-7-21-9/h4-6,11-12,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJOBNEPFXROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC2=C(C=C1)OCO2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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